molecular formula C17H14ClN3O5 B2682427 ethyl 2-{[2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate CAS No. 303149-22-6

ethyl 2-{[2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate

Cat. No. B2682427
CAS RN: 303149-22-6
M. Wt: 375.77
InChI Key: ZOVIEMUEWMIIPN-UHFFFAOYSA-N
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Description

“Ethyl 2-{[2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate” is a chemical compound. It has a molecular weight of 375.76 . It’s important to note that the specific details about this compound might be limited due to its complex structure and potential for various applications .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse depending on the conditions and reagents used. Unfortunately, specific reaction data for this compound is not available in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as boiling point, melting point, and density. For this compound, specific physical and chemical property data is not available in the searched resources .

Scientific Research Applications

Organic Synthesis and Analytical Methods

Organic Intermediates and Advanced Oxidation Processes

Studies on organic intermediates have revealed insights into the degradation of various compounds using advanced oxidation processes. For instance, research on the degradation of 2,4-dichlorophenoxyacetic acid by catalyzed hydrogen peroxide identifies ethyl acetate extracts revealing various products, illustrating the role of ethyl acetate derivatives in environmental chemistry (Yunfu. Sun & J. Pignatello, 1993).

Voltammetric Method for Prodrug Determination

The development of adsorptive stripping voltammetry for determining new anticancer prodrugs in serum highlights the analytical applications of ethyl acetate derivatives, showcasing their significance in medical research (A. Stępniowska et al., 2017).

Catalysts in Organic Reactions

Ionic Liquid Catalysts for Imidazole Synthesis

The use of ionic liquids such as 1-ethyl-3-methylimidazole acetate as catalysts for the synthesis of imidazoles under ultrasonic irradiation points to innovative approaches in organic synthesis, enabling more efficient and environmentally friendly processes (Hongjun Zang et al., 2010).

Antimicrobial Activity

Synthesis and Antimicrobial Activity of Benzimidazole Derivatives

Research on benzimidazole derivatives, prepared from phenoxymethyl-1H-benzimidazole and ethyl chloroacetate, has shown promising antimicrobial properties. These studies contribute to the search for new antimicrobial agents, illustrating the therapeutic potential of ethyl acetate derivatives (Salahuddin et al., 2017).

Environmental Chemistry and Oxidation Systems

Alcohol Oxidation System

The development of an efficient TEMPO-catalyzed alcohol oxidation system using recyclable hypervalent iodine(III) reagent in ethyl acetate demonstrates the compound's utility in creating environmentally benign oxidation systems, further highlighting its relevance in green chemistry (Xiao‐Qiang Li & Chi Zhang, 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. This is often studied in the context of biological or chemical processes. Unfortunately, specific mechanism of action data for this compound is not available in the searched resources .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks in handling and use. Unfortunately, specific safety and hazard data for this compound is not available in the searched resources .

Future Directions

The future directions for research and application of this compound could be diverse, depending on its properties and potential uses. Unfortunately, specific future direction data for this compound is not available in the searched resources .

properties

IUPAC Name

ethyl 2-[2-(3-chlorophenyl)-6-nitrobenzimidazol-1-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O5/c1-2-25-16(22)10-26-20-15-9-13(21(23)24)6-7-14(15)19-17(20)11-4-3-5-12(18)8-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVIEMUEWMIIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CON1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-{[2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate

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